molecular formula C14H13NOSe B14236428 Acetamide, N-[2-(phenylseleno)phenyl]- CAS No. 622839-15-0

Acetamide, N-[2-(phenylseleno)phenyl]-

Cat. No.: B14236428
CAS No.: 622839-15-0
M. Wt: 290.23 g/mol
InChI Key: WXHYKXQCAYONIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[2-(phenylseleno)phenyl]- is an organic compound with the molecular formula C14H13NOSe It is a derivative of acetamide where the nitrogen atom is bonded to a 2-(phenylseleno)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(phenylseleno)phenyl]- typically involves the reaction of 2-(phenylseleno)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-(phenylseleno)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[2-(phenylseleno)phenyl]-} + \text{acetic acid} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Types of Reactions:

    Oxidation: Acetamide, N-[2-(phenylseleno)phenyl]- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide derivatives.

    Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to yield selenide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where substituents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Acetamide, N-[2-(phenylseleno)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(phenylseleno)phenyl]- involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in redox reactions and can influence various biochemical pathways. The compound may exert its effects by modulating the activity of enzymes and proteins involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

    Acetanilide: A simpler derivative of acetamide with a phenyl group attached to the nitrogen atom.

    N-Phenylacetamide: Another derivative with a phenyl group, but without the selenium atom.

    Phenylselenol: A compound containing a phenyl group bonded to a selenium atom, but lacking the acetamide moiety.

Uniqueness: Acetamide, N-[2-(phenylseleno)phenyl]- is unique due to the presence of both the acetamide and phenylseleno groups

Properties

CAS No.

622839-15-0

Molecular Formula

C14H13NOSe

Molecular Weight

290.23 g/mol

IUPAC Name

N-(2-phenylselanylphenyl)acetamide

InChI

InChI=1S/C14H13NOSe/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)

InChI Key

WXHYKXQCAYONIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.